Nebivolol
概要
説明
Nebivolol is a third-generation beta-adrenergic receptor antagonist characterized by its high selectivity for beta(1)-adrenergic receptors and additional vasodilatory properties mediated through the endothelial L-arginine/nitric oxide (NO) pathway. Unlike traditional beta-blockers, nebivolol's mechanism of action includes both adrenergic receptor blockade and endothelial NO-mediated vasodilation, contributing to its antihypertensive and cardioprotective effects without significant adverse impact on lipid metabolism and insulin sensitivity (Kamp et al., 2012).
Synthesis Analysis
The enantioselective synthesis of (S,R,R,R)-nebivolol, a notable antihypertensive agent, involves a series of complex chemical steps. Key methodologies in its synthesis include Claisen rearrangement and Sharpless asymmetric epoxidation, which are critical for constructing the chiral chromane structure central to nebivolol's activity. These steps showcase the compound's intricate synthesis pathway and highlight the precision required to achieve its enantiomerically pure form (Chandrasekhar & Reddy, 2000).
Molecular Structure Analysis
The molecular and crystal structures of nebivolol, including its hydrochlorides and isomers, have been detailed through X-ray structure analysis. This analysis has clarified the absolute configurations of these compounds, demonstrating the significant differences in conformation between d-nebivolol and its isomers. Such detailed structural information is crucial for understanding nebivolol's pharmacological activity and its interaction with beta-adrenergic receptors (Tuchalski et al., 2006).
Chemical Reactions and Properties
Nebivolol exhibits unique chemical properties that contribute to its pharmacological profile. Its racemic mixture consists of two enantiomers that display distinct pharmacological activities. For instance, d-nebivolol is primarily responsible for the selective blocking of beta(1)-adrenoceptors, while both enantiomers act synergistically to reduce blood pressure. These properties underscore the compound's complex pharmacodynamics and the role of its chemical structure in therapeutic applications (Ignarro, 2008).
Physical Properties Analysis
Nebivolol's physical properties, such as its solubility and stability, play a vital role in its pharmacokinetics and formulation. For example, the solubility of nebivolol in various solvents and its stability under different conditions influence its absorption and bioavailability. These properties are crucial for optimizing its therapeutic efficacy and ensuring consistent drug delivery in clinical settings.
Chemical Properties Analysis
The vasodilatory effects of nebivolol are significantly attributed to its chemical interaction with the nitric oxide synthase pathway in endothelial cells. This interaction leads to increased NO production, which is a key factor in its ability to cause vasodilation and reduce peripheral vascular resistance. Such chemical properties differentiate nebivolol from traditional beta-blockers and contribute to its unique pharmacological profile (Gupta & Wright, 2008).
科学的研究の応用
1. Improved Oral Tablets for Hypertension Treatment
- Application Summary: New oral tablets of Nebivolol have been developed to improve its low solubility/dissolution properties, which is the main reason behind its poor/variable oral bioavailability .
- Methods of Application: The improvement was achieved by cyclodextrin (CD) complexation. Solid drug-SBEβCD systems were prepared by different methods and characterized for solid-state and dissolution properties .
- Results: The developed tablets allowed achieving 100% dissolved drug at 60 min, compared to 66% and 64% obtained, respectively, with a reference tablet without CD and a commercial tablet .
2. In Silico PK Study for Young Patients
- Application Summary: An in-silico study was conducted to explore new drug regimens for Nebivolol to achieve better efficacy and safety .
- Methods of Application: The clinical data were obtained from six published literature reports. Then the data were used for model building, evaluation, and simulation .
- Results: Simulation of different dose regimens resulted in an increased chance of efficacy and safety when the dose regimen was altered to 6 mg every 36 h .
3. Treatment of Essential Systemic Arterial Hypertension
- Application Summary: Nebivolol has been used for the treatment of essential systemic arterial hypertension. A systematic review and meta-analysis was conducted to compare Nebivolol with drugs of the main antihypertensive classes .
- Methods of Application: The systematic review was based on a search of various databases for randomized and double-blind clinical trials .
- Results: Nebivolol was found to be superior to other β-blockers and diuretics in managing systolic blood pressure (SBP). It showed no difference in efficacy when compared with angiotensin receptor blockers or calcium channel blockers .
4. Treatment of Arrhythmias
- Application Summary: Nebivolol has been studied for the treatment of both supraventricular and ventricular arrhythmias .
- Methods of Application: The Medline database was searched for articles in English assessing the role of Nebivolol in the treatment of arrhythmias .
- Results: The evidence regarding the role of Nebivolol in the treatment of both supraventricular and ventricular arrhythmias is limited. Until further evidence accumulates, Nebivolol should not be the first beta blocker chosen when treating arrhythmias .
5. Improved Combination Therapy for Hypertension
- Application Summary: Nebivolol in combination with low-dose hydrochlorothiazide has been shown to be well tolerated and effective in reducing clinic and 24-h ambulatory blood pressure in patients for 12 weeks .
- Methods of Application: This was demonstrated in a placebo-controlled multifactorial design trial, including 240 white patients with ambulatory hypertension .
- Results: The combination therapy was effective in reducing both clinic and 24-h ambulatory blood pressure .
6. Anti-Tumor Activity
- Application Summary: Nebivolol has been studied for its anti-tumor activity. UM tumor spheroids were treated with various β1-blockers, including Nebivolol, to identify β1-selective blockers with anti-tumor activity .
- Methods of Application: The study involved treating UM tumor spheroids with various β1-blockers in a concentration range of 0–200 µM and analyzing spheroid viability after 7 days .
- Results: The results of this study are not specified in the available information .
7. Treatment of Arrhythmias
- Application Summary: Nebivolol has been studied for the treatment of both supraventricular and ventricular arrhythmias .
- Methods of Application: The Medline database was searched for articles in English assessing the role of Nebivolol in the treatment of arrhythmias .
- Results: The evidence regarding the role of Nebivolol in the treatment of both supraventricular and ventricular arrhythmias is limited. Until further evidence accumulates, Nebivolol should not be the first beta blocker chosen when treating arrhythmias .
8. Treatment of Essential Systemic Arterial Hypertension
- Application Summary: Nebivolol has been used for the treatment of essential systemic arterial hypertension. A systematic review and meta-analysis was conducted to compare Nebivolol with drugs of the main antihypertensive classes .
- Methods of Application: The systematic review was based on a search of various databases for randomized and double-blind clinical trials .
- Results: Nebivolol was found to be superior to other β-blockers and diuretics in managing systolic blood pressure (SBP). It showed no difference in efficacy when compared with angiotensin receptor blockers or calcium channel blockers .
9. Improved Combination Therapy for Hypertension
- Application Summary: Nebivolol in combination with low-dose hydrochlorothiazide has been shown to be well tolerated and effective in reducing clinic and 24-h ambulatory blood pressure in patients for 12 weeks .
- Methods of Application: This was demonstrated in a placebo-controlled multifactorial design trial, including 240 white patients with ambulatory hypertension .
- Results: The combination therapy was effective in reducing both clinic and 24-h ambulatory blood pressure .
10. Improvement in Central Hemodynamics
- Application Summary: Few more recent publications also provided evidence of improvement in central hemodynamics with Nebivolol .
- Methods of Application: The study involved treating patients with Nebivolol and assessing the improvement in central hemodynamics .
- Results: The results of this study are not specified in the available information .
11. Comparison with Other Beta Blockers
- Application Summary: In a comparative, randomized, double-blind, crossover study, both Nebivolol 5 mg/day and bisoprolol 10 mg/day, administered for 2 weeks, reduced systolic BP (SBP) and diastolic BP (DBP) to a similar extent .
- Methods of Application: The study involved administering Nebivolol and bisoprolol to patients and assessing the reduction in SBP and DBP .
- Results: Only Nebivolol reduced the systemic vascular resistance index (2854 ± 201 to 2646 ± 186 dyn ⋅ sec ⋅ cm −5 ⋅ m 2; p < 0.05) .
特性
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040556 | |
Record name | Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nebivolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.091g/100mL, 4.03e-02 g/L | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebivolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients. | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nebivolol | |
CAS RN |
99200-09-6, 118457-14-0 | |
Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nebivolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223.0-228.0 | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。